

Methyltetrazine-amine: A Technical Overview of its Physicochemical Properties and Applications

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Compound of Interest

Compound Name: Methyltetrazine-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical characteristics of **Methyltetrazine-amine**, a critical reagent in the field of bioconjugation. Its unique properties make it a valuable tool in various applications, including drug delivery, medical imaging, and diagnostics.

Physical and Chemical Properties

Methyltetrazine-amine is a stable derivative of tetrazine-amine, offering enhanced stability for use in a broader range of chemical transformations and improved long-term storage, particularly in aqueous buffers.^[1] The hydrochloride salt form is often supplied to further improve its stability and handling.

The physical appearance of **Methyltetrazine-amine** is consistently reported as a colored solid. The specific color can vary, with descriptions including purple, purplish-red, and pink.^{[1][2][3][4]} It is typically available in a solid form, such as a powder or crystals.^{[1][3][4]}

A summary of its key physical and chemical properties is presented in the table below.

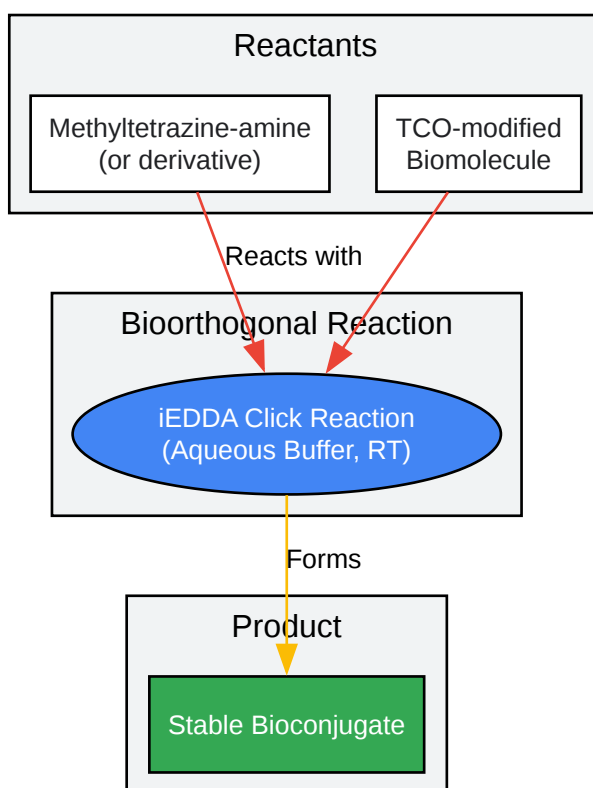
Property	Value	Source
Color	Purple to purplish red, Pink	[1][2][3][4]
Physical Form	Solid, Powder, or Crystals	[1][3][4]
Molecular Formula	C ₁₀ H ₁₁ N ₅	[4][5][6]
Molecular Weight	201.23 g/mol	[4][5]
Purity	>95%	[1][3]
Solubility	Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)	[1][3]
Storage	-20°C, protect from light	[2][3][6]

Core Application: Bioorthogonal Chemistry

Methyltetrazine-amine is a key reagent in "click chemistry," specifically in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.[3] This bioorthogonal reaction is exceptionally fast and selective, allowing for the conjugation of biomolecules in complex biological environments without interfering with native biochemical processes.[3]

The reaction involves the highly efficient and specific ligation of a tetrazine moiety with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3][6] This process is biocompatible and occurs under mild buffer conditions without the need for a copper catalyst or reducing agents.[3]

The following diagram illustrates the general workflow for the bioconjugation of a target molecule using **Methyltetrazine-amine** and a TCO-modified counterpart.



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iEDDA Bioconjugation Workflow

Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyltetrazine-amine** are proprietary to chemical suppliers. However, the general application in bioconjugation via the iEDDA reaction follows a straightforward procedure.

General Protocol for Bioconjugation:

- **Dissolution:** Dissolve the **Methyltetrazine-amine** reagent and the trans-cyclooctene (TCO) modified biomolecule in a suitable aqueous buffer, such as phosphate-buffered saline (PBS).
- **Reaction:** Mix the two solutions at room temperature. The reaction proceeds rapidly without the need for catalysts.
- **Incubation:** Allow the reaction to proceed for a specified time, typically ranging from minutes to a few hours, depending on the concentration of the reactants.

- Purification (Optional): If necessary, the resulting bioconjugate can be purified from unreacted components using standard biochemical techniques such as size-exclusion chromatography or dialysis.

Note: The stability of **Methyltetrazine-amine** is significantly improved compared to unsubstituted tetrazine-amine, allowing for more flexibility in experimental design and storage.

[1]

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